cis-Dihydrotetrabenazine Glucuronide-d6 is a deuterated derivative of cis-Dihydrotetrabenazine Glucuronide, which itself is a glucuronide form of tetrabenazine. Tetrabenazine is primarily used as a dopamine-depleting agent in the treatment of hyperkinetic movement disorders such as Huntington's disease and tardive dyskinesia. The deuterium labeling in cis-Dihydrotetrabenazine Glucuronide-d6 allows for enhanced tracking and analysis in scientific research, particularly in pharmacokinetics and metabolic studies.
This compound is classified under biochemical research reagents and is utilized extensively in proteomics research. It is synthesized primarily through glucuronidation processes involving UDP-glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to the parent compound.
The synthesis of cis-Dihydrotetrabenazine Glucuronide-d6 involves the following steps:
The molecular formula for cis-Dihydrotetrabenazine Glucuronide-d6 is , with a molecular weight of approximately 501.6 g/mol. The deuterium atoms in the structure enhance its stability and provide unique properties for tracing during metabolic studies.
cis-Dihydrotetrabenazine Glucuronide-d6 can participate in various chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield oxidized glucuronide derivatives, while reduction may result in various reduced forms of the compound.
The mechanism of action for cis-Dihydrotetrabenazine Glucuronide-d6 is primarily associated with its role as a dopamine-depleting agent. It inhibits the vesicular monoamine transporter (VMAT), leading to decreased storage and release of dopamine. This reduction in dopamine levels is beneficial for alleviating symptoms associated with hyperkinetic movement disorders .
While specific physical properties such as melting point or solubility are not detailed in the sources, it is important to note that compounds like cis-Dihydrotetrabenazine Glucuronide-d6 are typically characterized by their stability under physiological conditions due to their glucuronidation. The presence of deuterium enhances its metabolic stability, making it suitable for pharmacokinetic studies.
cis-Dihydrotetrabenazine Glucuronide-d6 has several significant applications:
cis-Dihydrotetrabenazine Glucuronide-d6 is a deuterated metabolite of the vesicular monoamine transporter 2 (VMAT2) inhibitor dihydrotetrabenazine. Its molecular formula is C₂₅H₃₁D₆NO₉, with a molecular weight of 501.6 g/mol [7]. The compound features six deuterium atoms strategically incorporated at the methoxy (-OCH₃) groups of the tetrahydroisoquinoline core, converting them to -OCD₃ moieties [2] [6]. This deuterium distribution is confirmed by high-resolution mass spectrometry, which shows a +6 mass unit shift compared to the non-deuterated analogue (C₂₅H₃₇NO₉, 495.56 g/mol) [3] [9]. The glucuronide moiety attaches via a β-glycosidic bond to the tetrabenazine scaffold, forming a conjugate typically observed in phase II metabolism [4] [9].
Table 1: Key Molecular Characteristics
Property | cis-Dihydrotetrabenazine Glucuronide-d6 | Non-Deuterated Analog |
---|---|---|
Molecular Formula | C₂₅H₃₁D₆NO₉ | C₂₅H₃₇NO₉ |
Molecular Weight (g/mol) | 501.6 | 495.56 |
Deuterium Positions | Two -OCD₃ groups | Two -OCH₃ groups |
Glucuronide Linkage | β-conjugation at phenolic hydroxyl | Identical |
The deuterium atoms are exclusively located on the methoxy substituents at positions C-9 and C-10 of the benzoquinolizine ring system, forming two -OCD₃ groups [6] [10]. This labeling pattern is designed to retard oxidative demethylation by cytochrome P450 enzymes, a primary metabolic pathway for non-deuterated tetrabenazines [10]. The compound exhibits defined stereochemistry at three chiral centers: (2R,3S,11bS) [6]. The "cis" designation refers to the relative orientation of the 2-hydroxy and 3-isobutyl substituents, which are syn-periplanar [6] [9]. The glucuronide conjugation occurs at the phenolic oxygen of the 11b-hydroxy group, preserving the β-configuration typical of UDP-glucuronosyltransferase-derived metabolites [4] [9].
Table 2: Deuterium Localization and Stereochemical Features
Structural Element | Detail |
---|---|
Deuterium Sites | C-9 (OCD₃), C-10 (OCD₃) |
Chiral Centers | C-2 (R), C-3 (S), C-11b (S) |
Glucuronide Bond | β-1-O-glycosidic linkage |
Ring Fusion | trans-Decalin-like system |
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7